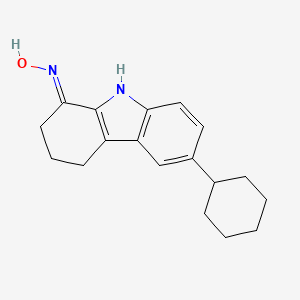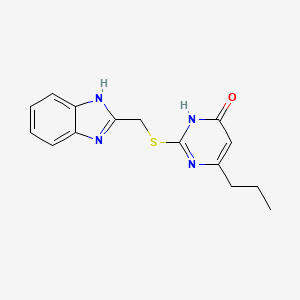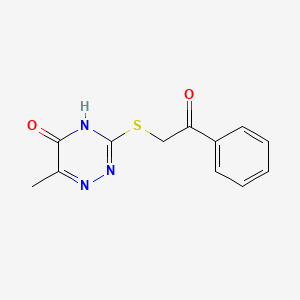![molecular formula C20H20N4O4S B13376963 3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376963.png)
3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups on the benzyl and phenyl rings enhances the compound’s solubility and reactivity, making it a valuable candidate for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.
Substitution Reactions: The final compound is obtained by introducing the 3,4-dimethoxybenzyl and 2,4-dimethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to various biological effects. The presence of methoxy groups enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both triazole and thiadiazole rings. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds. Its enhanced solubility, reactivity, and biological activity make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H20N4O4S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
6-(2,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H20N4O4S/c1-25-13-6-7-14(16(11-13)27-3)19-23-24-18(21-22-20(24)29-19)10-12-5-8-15(26-2)17(9-12)28-4/h5-9,11H,10H2,1-4H3 |
InChI-Schlüssel |
VJRIHBLOIDZNJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate](/img/structure/B13376880.png)



![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)

![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-fluoro-1H-indole](/img/structure/B13376918.png)
![7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13376924.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13376936.png)
![Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)

